N,N-Diméthyl-L-histidine

Vue d'ensemble

Description

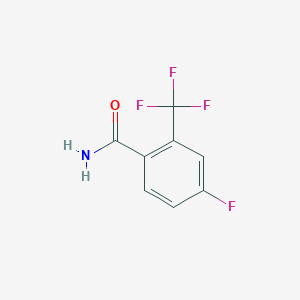

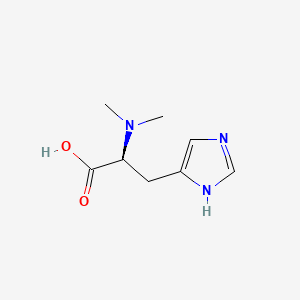

N,N-Dimethyl-L-histidine is a derivative of the amino acid histidine, where two methyl groups are attached to the nitrogen atoms of the imidazole ring. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often studied for its role in biological systems and its potential therapeutic applications.

Applications De Recherche Scientifique

N,N-Dimethyl-L-histidine has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its role in enzyme catalysis and as a potential biomarker for certain metabolic disorders.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine typically involves the methylation of L-histidine. This can be achieved through the reaction of L-histidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of N,N-Dimethyl-L-histidine may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of methylating agent and reaction conditions can be tailored to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl-L-histidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form N,N-dimethylimidazole-4-acetic acid.

Reduction: Reduction reactions can convert it back to L-histidine or other derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N,N-dimethylimidazole-4-acetic acid, while reduction can regenerate L-histidine.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-L-histidine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in histamine metabolism, thereby affecting histamine levels in the body. Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and neurotransmission.

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-L-histidine can be compared with other methylated derivatives of histidine, such as:

N-Methyl-L-histidine: This compound has only one methyl group attached to the nitrogen atom of the imidazole ring.

N,N-Dimethylhistamine: This derivative has two methyl groups attached to the nitrogen atoms, similar to N,N-Dimethyl-L-histidine, but differs in its overall structure and biological activity.

Uniqueness: N,N-Dimethyl-L-histidine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOBSLOLPCWZKQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947821 | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24940-57-6 | |

| Record name | N,N-Dimethyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24940-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024940576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the role of N,N-dimethylhistidine in thioamitide biosynthesis?

A1: N,N-dimethylhistidine (hdmHis) is a unique, non-proteinogenic amino acid residue found in thioamitides, a family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Research shows that hdmHis arises from the enzymatic modification of histidine residues within the precursor peptide. This functionalization requires a multi-step process involving an S-adenosyl-l-methionine-dependent protein for bis-N-dimethylation of histidine, followed by β-hydroxylation by a 2-oxoglutarate-Fe(II) monooxygenase. Interestingly, these modifications depend on the presence of the leader peptide and the formation of the AviCys-containing macrocycle, but not on prior peptide thioamidation.

Q2: Can peptides containing N,N-dimethylhistidine be synthesized enzymatically?

A2: While research demonstrates the enzymatic formation of N,N-dimethylhistidine within the context of thioamitide biosynthesis, there is no direct evidence suggesting enzymatic synthesis of peptides containing this modified residue.

Q3: How does the methylation of histidine to N,N-dimethylhistidine occur in Neurospora crassa?

A3: Neurospora crassa utilizes a specific methyltransferase enzyme to convert L-histidine to hercynine (histidine betaine). This enzyme catalyzes the stepwise methylation of L-histidine, forming α-N-methyl-L-histidine and α,N,N-dimethyl-L-histidine as intermediates before the final product, hercynine. The methylation process relies on S-adenosylmethionine as the methyl donor.

Q4: How does the coordination behavior of N,N-dimethylhistidine with copper(II) differ from histidine and Nτ-methylhistidine?

A4: Studies using circular dichroism spectroscopy reveal that N,N-dimethylhistidine exhibits a greater tendency for glycine-like coordination with copper(II) compared to histidine and Nτ-methylhistidine. This preference influences the overall structure and stability of the resulting copper(II) complexes. For instance, bis(N,N-dimethylhistidinato)copper(II) primarily exists as a mixed-chelation complex with one ligand bound glycine-like and the other histamine-like, whereas bis(Nτ-methylhistidinato)copper(II) shows an equilibrium between mixed-chelation and dual histamine-like binding modes.

Q5: Can N,N-dimethylhistidine be incorporated into polymers for biomedical applications?

A5: Yes, N,N-dimethylhistidine can be incorporated into biopolymers. For example, it has been used as a grafting component in biodegradable poly(ethylene glycol)-co-poly(L-lysine) multiblock copolymers. The inclusion of N,N-dimethylhistidine aimed to enhance the endosomal escape ability of these polymers, potentially improving their efficacy as non-viral gene delivery vectors.

Q6: Are there any known protein structures available that provide insights into the interaction of N,N-dimethylhistidine with enzymes?

A6: Yes, recent research has successfully crystallized the ergothioneine-biosynthetic methyltransferase EgtD in complex with both N,N-dimethylhistidine alone and in a ternary complex with N,N-dimethylhistidine and S-adenosylhomocysteine (SAH). These structures provide valuable information about the binding mode and interactions of N,N-dimethylhistidine within the active site of this enzyme, potentially enabling future structure-based drug design efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.